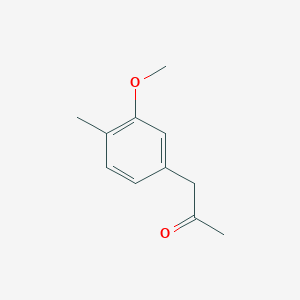

1-(3-Methoxy-4-methylphenyl)propan-2-one

Descripción general

Descripción

1-(3-Methoxy-4-methylphenyl)propan-2-one is an organic compound belonging to the class of aromatic ketones. It features a phenyl ring substituted with a methoxy group and a methyl group, along with a propan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-4-methylphenyl)propan-2-one can be synthesized through several synthetic routes:

Friedel-Crafts Acylation: This method involves the acylation of 3-methoxy-4-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Grignard Reaction: Another approach involves the reaction of 3-methoxy-4-methylbenzene with propyl magnesium bromide (Grignard reagent) followed by oxidation of the resulting tertiary alcohol to the ketone.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on factors such as cost, scalability, and desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methoxy-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone to secondary alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

Reduction: Secondary alcohols.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- InChIKey : OVKDOXKZHSZVOQ-UHFFFAOYSA-N

The compound features a methoxy group and a methyl group on a phenyl ring, contributing to its unique properties and biological activity.

Psychoactive Substance Studies

Mexedrone is classified among new psychoactive substances (NPS), which are designed to mimic the effects of controlled drugs while evading legal restrictions. Research has focused on its pharmacological profile, toxicity, and potential for abuse.

- Pharmacological Profile : Studies indicate that mexedrone exhibits stimulant effects similar to those of other cathinones. It acts on the dopamine and norepinephrine systems, leading to increased energy and euphoria.

- Toxicity Assessments : In vitro studies have evaluated the cytotoxic effects of mexedrone on dopaminergic cells, revealing potential neurotoxic properties. For instance, research conducted on SH-SY5Y cells indicated that mexedrone could induce cell death through necrosis and apoptosis mechanisms .

Analytical Chemistry

Mexedrone's detection in biological samples has been a significant focus of analytical chemistry research. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been utilized for identifying mexedrone in urine and blood samples.

| Analytical Method | Application |

|---|---|

| GC-MS | Screening for NPS in biological fluids |

| LC-MS/MS | Quantification of mexedrone metabolites |

These methods are crucial for toxicological investigations, particularly in cases of acute intoxication or overdose.

Toxicological Reports

A study documented multiple cases of mexedrone use among polydrug users, highlighting its prevalence and associated health risks. The findings emphasized the need for comprehensive screening methods to detect this compound in clinical settings .

In Vitro Toxicity Studies

Research conducted by Lenzi et al. explored the mutagenic potential of mexedrone compared to other synthetic cathinones. The study found that while mexedrone itself showed limited mutagenicity, its metabolites could pose significant risks for chromosomal aberrations .

Mecanismo De Acción

1-(3-Methoxy-4-methylphenyl)propan-2-one is similar to other aromatic ketones such as acetophenone and benzophenone. its unique substitution pattern on the phenyl ring gives it distinct chemical and biological properties. For instance, the presence of the methoxy group can influence the compound's reactivity and binding affinity in biological systems.

Comparación Con Compuestos Similares

Acetophenone: A simple aromatic ketone without additional substituents on the phenyl ring.

Benzophenone: Another aromatic ketone with two phenyl rings.

1-(4-Methoxyphenyl)ethanone: Similar structure but with a different position of the methoxy group.

Actividad Biológica

1-(3-Methoxy-4-methylphenyl)propan-2-one, also known as a derivative of ketones, is a compound that has garnered interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 178.23 g/mol

This compound features a methoxy group and a methyl group attached to a phenyl ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory properties : By modulating the release of pro-inflammatory cytokines.

- Antimicrobial effects : Potentially inhibiting the growth of certain bacterial strains.

Pharmacological Effects

Research indicates that this compound may influence several physiological pathways:

- Cytokine Modulation : It has been shown to reduce levels of TNF-α and IL-6 in vitro, indicating potential applications in treating inflammatory diseases.

- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals |

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug design. The following table summarizes key structural features and their associated activities:

| Structural Feature | Activity Implication |

|---|---|

| Methoxy Group | Enhances lipophilicity and receptor binding |

| Methyl Group | Modulates steric hindrance affecting activity |

Case Study 1: Anti-inflammatory Effects

A study conducted on human macrophages demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines. The compound was found to be effective in reducing inflammation markers in a dose-dependent manner, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. Results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential application in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-(3-Methoxy-4-methylphenyl)propan-2-one in academic settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a methoxy- and methyl-substituted benzene reacts with an acyl chloride (e.g., chloroacetone) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Claisen-Schmidt condensation may be adapted by reacting substituted acetophenones with aldehydes under basic conditions. Optimization of solvent systems (e.g., dichloromethane or ethanol) and temperature control (40–80°C) is critical to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions. For example, methoxy (-OCH₃) protons resonate at δ 3.7–3.9 ppm, while the methyl group on the phenyl ring appears at δ 2.2–2.4 ppm. The carbonyl (C=O) carbon in ¹³C NMR typically appears at δ 205–210 ppm .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group. Methoxy C-O stretches appear at 1250–1050 cm⁻¹.

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 192 (C₁₂H₁₆O₂) and fragmentation patterns (e.g., loss of CH₃ or OCH₃ groups) aid structural confirmation .

Advanced Research Questions

Q. How can researchers address discrepancies in melting point or spectral data during characterization?

- Methodological Answer : Contradictions in melting points may arise from polymorphism or impurities. Recrystallization in solvents like ethanol or hexane can improve purity. For spectral inconsistencies (e.g., unexpected NMR splitting), consider variable-temperature NMR or deuteration to suppress dynamic effects. Cross-validation with X-ray crystallography (using SHELXL for refinement) resolves ambiguities in molecular geometry .

Q. What strategies enhance yield and purity in multi-step syntheses involving methoxy and methyl substituents?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, preventing unwanted side reactions during acylation.

- Chromatography : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Catalysis : Transition-metal catalysts (e.g., Pd/C) can improve selectivity in hydrogenation steps. Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs) reveals packing motifs, such as π-π stacking between aromatic rings or hydrogen bonding involving the ketone oxygen. These interactions influence solubility and stability. For example, tight packing may reduce susceptibility to oxidation, while hydrogen bonding with solvents (e.g., DMSO) affects recrystallization behavior .

Q. What analytical approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 2–4 weeks. Monitor degradation via HPLC-UV/Vis.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen.

- Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products. Methoxy groups may undergo demethylation under acidic conditions, requiring stabilization with antioxidants like BHT .

Propiedades

IUPAC Name |

1-(3-methoxy-4-methylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDOXKZHSZVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493209 | |

| Record name | 1-(3-Methoxy-4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51814-28-9 | |

| Record name | 1-(3-Methoxy-4-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.